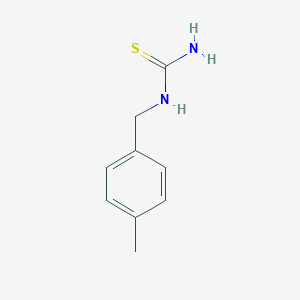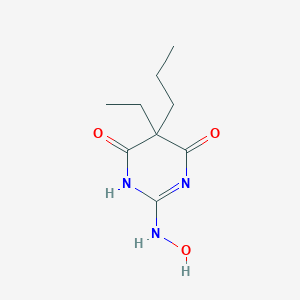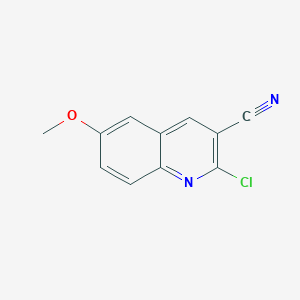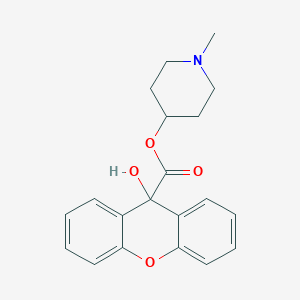
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester, also known as X-MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester works by binding to metal ions or ROS, resulting in a change in its fluorescence properties. This change in fluorescence can be detected and quantified, allowing for the detection of metal ions or ROS in biological samples. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has also been shown to bind to neurotransmitters, resulting in a change in its fluorescence properties. This property has been utilized in the development of biosensors for the detection of neurotransmitters.
生化和生理效应
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been shown to be non-toxic and does not have any significant biochemical or physiological effects on living organisms. This property makes it an ideal probe for detecting metal ions, ROS, and neurotransmitters in biological samples.
实验室实验的优点和局限性
One of the main advantages of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is also easy to synthesize and can be produced in large quantities. However, one of the limitations of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its limited solubility in water, which can make it difficult to use in certain biological applications.
未来方向
There are several future directions for the use of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester in scientific research. One potential application is in the development of biosensors for the detection of other molecules such as hormones and cytokines. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can also be modified to improve its solubility in water, making it more suitable for use in biological applications. Furthermore, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be used in combination with other probes to develop multi-functional biosensors for the detection of multiple analytes simultaneously.
Conclusion:
In conclusion, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is a versatile chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters make it an ideal probe for biological applications. With further research, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has the potential to be used in the development of biosensors for the detection of other molecules and in the development of multi-functional biosensors.
合成方法
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be synthesized through a multi-step process that involves the reaction of xanthene-9-carboxylic acid with piperidine and methyl iodide. The resulting product is then purified using column chromatography to obtain a pure form of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester. This synthesis method has been widely used in research laboratories to produce Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester for various applications.
科学研究应用
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has also been used as a fluorescent sensor to detect the presence of reactive oxygen species (ROS) in cells. Moreover, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been used in the development of biosensors for the detection of neurotransmitters such as dopamine and serotonin.
属性
CAS 编号 |
102585-03-5 |
|---|---|
产品名称 |
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester |
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) 9-hydroxyxanthene-9-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3 |
InChI 键 |
XWNYLOBIJMEALR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
规范 SMILES |
CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
其他 CAS 编号 |
102585-03-5 |
同义词 |
tricyclopinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



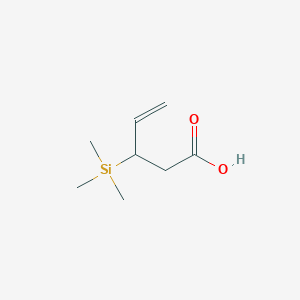
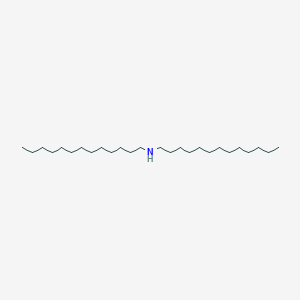
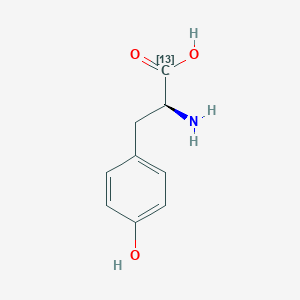
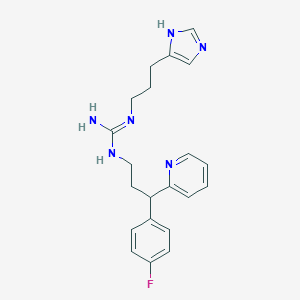
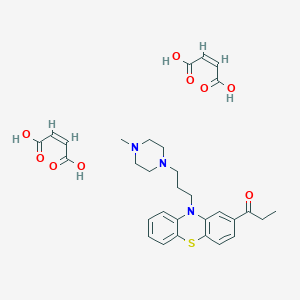
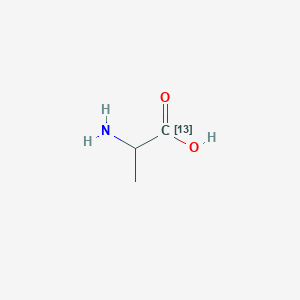
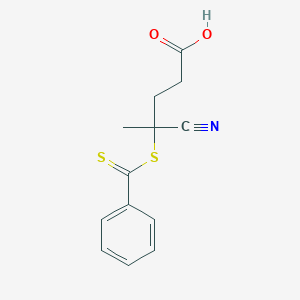
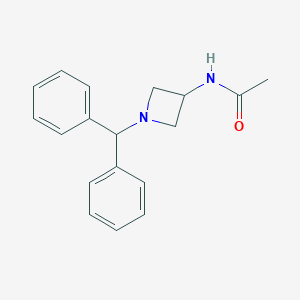
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
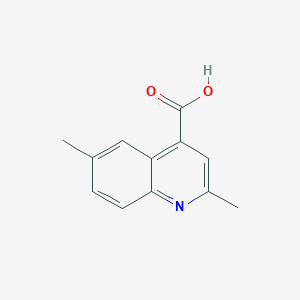
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
